![molecular formula C20H20N4O4S B2671745 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide CAS No. 868212-54-8](/img/structure/B2671745.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The description might also include the compound’s purpose or role, such as whether it’s used in any specific industries or fields of research .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It might involve multiple steps and various reagents .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, the types of bonds (covalent, ionic, etc.) present, and other structural features .Chemical Reactions Analysis
This involves identifying the reactions the compound undergoes, including its reactivity, what products are formed, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves detailing properties like the compound’s melting point, boiling point, solubility, polarity, and reactivity .Aplicaciones Científicas De Investigación
Utility in Heterocyclic Synthesis
Research indicates the utility of related compounds in the synthesis of heterocyclic derivatives, which are crucial for developing pharmaceuticals and agrochemicals. For example, the synthesis of pyrazole, pyridine, and pyrimidine derivatives from enaminonitriles showcases the potential of such molecules in creating new chemical entities with varied biological activities (Fadda et al., 2012).
Anticancer and Kinase Inhibition
Another avenue of research explores substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrate significant in vivo efficacy and favorable pharmacokinetic profiles, highlighting the therapeutic potential of similar structures in cancer treatment (Schroeder et al., 2009).
Antimicrobial Applications
Compounds with similar structural motifs have been evaluated for their antimicrobial activities. The synthesis and characterization of various derivatives, including pyrimidine and thiopyrimidine derivatives, have shown potential as antimicrobial agents against a range of bacterial and fungal strains (Gad-Elkareem et al., 2011).
Exploration in Material Science
In material science, the development of new compounds and their derivatives can lead to the creation of polymers with specific properties. For instance, the synthesis of polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages showcases the application of complex chemical structures in developing materials with outstanding solubility, thermal stability, and optical properties (Shockravi et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-15-11-13-21-20(22-15)24-29(26,27)18-9-7-16(8-10-18)23-19(25)12-14-28-17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKAAEJUWNRAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

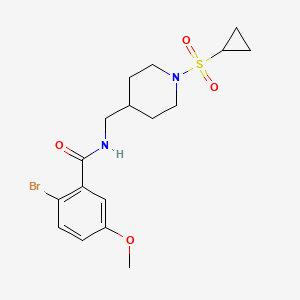
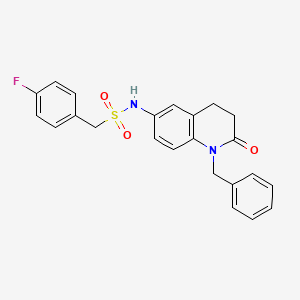
![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)

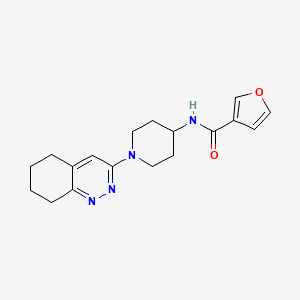
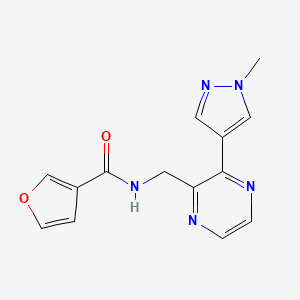
![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)
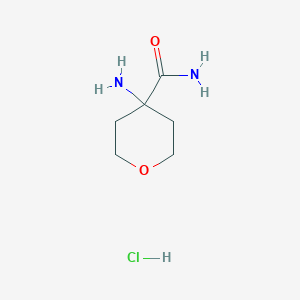

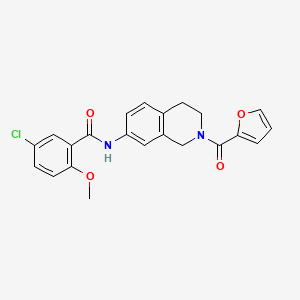
![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)
